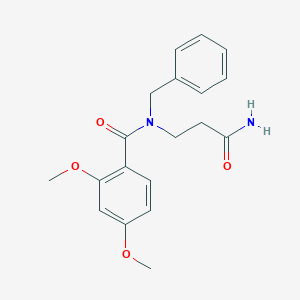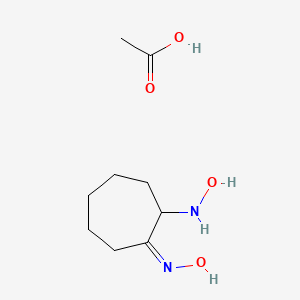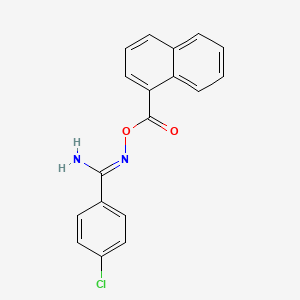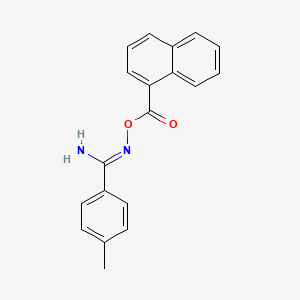![molecular formula C23H19N3O2 B5914867 methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate, also known as MPAP, is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine in the brain, and its inhibition by methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate may contribute to its effects on addiction and drug abuse.
Biochemical and Physiological Effects:
methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of the dopamine transporter, the reduction of methamphetamine-induced hyperactivity, and the prevention of methamphetamine-induced neurotoxicity. It has also been shown to have antioxidant properties and to increase the levels of glutathione in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate is its specificity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, its effects on other neurotransmitter systems are not fully understood, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate. One area of interest is the development of new treatments for addiction and drug abuse based on the compound's ability to inhibit the effects of methamphetamine and other drugs of abuse. Another area of interest is the study of the compound's effects on other neurotransmitter systems, which may provide insight into its broader physiological effects. Finally, the development of new synthesis methods for methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate may make it more accessible to researchers and increase its potential for use in a variety of scientific applications.
Métodos De Síntesis
The synthesis of methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate involves several steps, including the reaction of 4-methylphenylhydrazine with phthalic anhydride to form 4-(4-methylphenyl)-1-phthalazinone. This intermediate is then reacted with methyl 4-bromobenzoate to produce methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate has been studied for its potential use in a variety of scientific research applications. One area where it has shown promise is in the study of addiction and drug abuse. methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate has been shown to inhibit the effects of methamphetamine and other drugs of abuse, making it a potential tool for the development of new treatments for addiction.
Propiedades
IUPAC Name |
methyl 4-[[4-(4-methylphenyl)phthalazin-1-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-9-16(10-8-15)21-19-5-3-4-6-20(19)22(26-25-21)24-18-13-11-17(12-14-18)23(27)28-2/h3-14H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUJPNFFIBDERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)





![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)
![{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)

![7-acetyl-3-(allylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914840.png)
![N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5914855.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914871.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914885.png)